molecular formula C18H24F3N3O2 B2662253 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide CAS No. 1099796-12-9

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide

Cat. No.: B2662253
CAS No.: 1099796-12-9
M. Wt: 371.404
InChI Key: NQWDYAAVQOVJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a dimethylpropyl chain, a propoxy group, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2-propoxy-5-(trifluoromethyl)aniline. This can be achieved through the nitration of 2-propoxybenzene followed by reduction to obtain the aniline derivative.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-bromoacetamide to form the acetamide linkage.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of propoxybenzaldehyde or propoxybenzoic acid.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl-substituted phenyl ring are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-{[2-ethoxy-5-(trifluoromethyl)phenyl]amino}acetamide

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy or ethoxy analogs. The trifluoromethyl group also enhances its metabolic stability and lipophilicity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-5-8-26-15-7-6-13(18(19,20)21)9-14(15)23-10-16(25)24-17(4,11-22)12(2)3/h6-7,9,12,23H,5,8,10H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWDYAAVQOVJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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